![molecular formula C22H19NO2 B14212277 N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide CAS No. 557104-26-4](/img/structure/B14212277.png)
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a phenyl group attached to the nitrogen atom and a phenylprop-2-en-1-yl group attached to the oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can be achieved through a multi-step process. One common method involves the reaction of N-phenylbenzamide with 3-phenylprop-2-en-1-ol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or toluene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) can be used under appropriate conditions.
Major Products:
Oxidation: Formation of quinones or oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
N-Phenylbenzamide: Lacks the phenylprop-2-en-1-yl group, making it less complex.
N-[(3-Phenylprop-2-en-1-yl)oxy]benzamide: Lacks the phenyl group attached to the nitrogen atom.
N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]acetamide: Similar structure but with an acetamide group instead of a benzamide group.
Uniqueness: N-Phenyl-N-[(3-phenylprop-2-en-1-yl)oxy]benzamide is unique due to the presence of both phenyl and phenylprop-2-en-1-yl groups, which contribute to its distinct chemical and biological properties
Propriétés
Numéro CAS |
557104-26-4 |
|---|---|
Formule moléculaire |
C22H19NO2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
N-phenyl-N-(3-phenylprop-2-enoxy)benzamide |
InChI |
InChI=1S/C22H19NO2/c24-22(20-14-6-2-7-15-20)23(21-16-8-3-9-17-21)25-18-10-13-19-11-4-1-5-12-19/h1-17H,18H2 |
Clé InChI |
HFXNJGWXFIAXTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCON(C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Difluoro(6-formyl-5-hydroxynaphthalen-2-yl)methyl]phosphonic acid](/img/structure/B14212197.png)
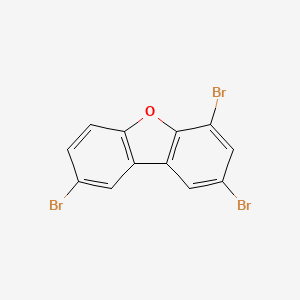
![7-(1h-Indol-2-yl)-3-(4-phenoxyphenyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B14212210.png)
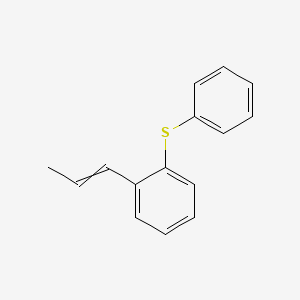
![1-Azabicyclo[2.2.0]hexane-4-carbonyl chloride](/img/structure/B14212229.png)
![6-[6-(Dimethylamino)-5-(furan-2-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14212232.png)

![[(1S)-1-(Ethenyloxy)prop-2-yn-1-yl]benzene](/img/structure/B14212240.png)
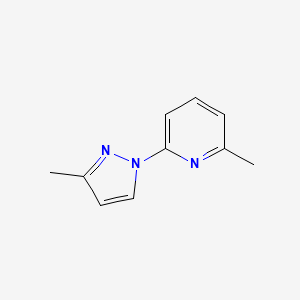
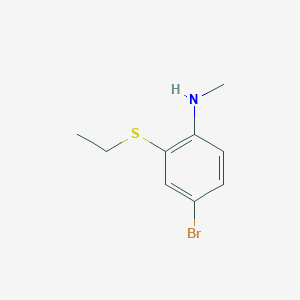
![Bis[1-(methoxymethyl)-1-methylpyrrolidin-1-ium] sulfate](/img/structure/B14212265.png)
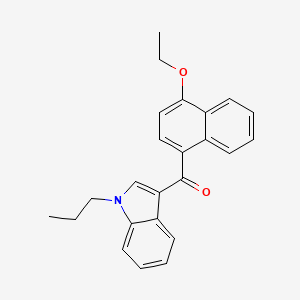
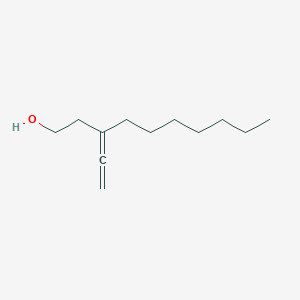
![3,5-Bis{[(8-aminooctanoyl)amino]methyl}benzoic acid](/img/structure/B14212281.png)
